molecular formula C20H27NO3S B12183514 Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine

Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine

Cat. No.: B12183514
M. Wt: 361.5 g/mol
InChI Key: OIOQWXRKEMEEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine is a complex organic compound with the molecular formula C20H27NO3S. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, a 4-propoxynaphthyl group, and a sulfonylamine group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine typically involves the reaction of cyclohexylmethylamine with 4-propoxynaphthylsulfonyl chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexylmethyl[(4-propoxynaphthyl)sulfonyl]amine is unique due to its combination of cyclohexyl, naphthyl, and sulfonyl groups. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C20H27NO3S

Molecular Weight

361.5 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C20H27NO3S/c1-3-15-24-19-13-14-20(18-12-8-7-11-17(18)19)25(22,23)21(2)16-9-5-4-6-10-16/h7-8,11-14,16H,3-6,9-10,15H2,1-2H3

InChI Key

OIOQWXRKEMEEHE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.